molecular formula C14H10N2O B14648773 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile

3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile

Cat. No.: B14648773
M. Wt: 222.24 g/mol
InChI Key: HJIUXGYRVYCLHJ-UHFFFAOYSA-N
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Description

3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile is an organic compound with the molecular formula C14H10N2O It is characterized by the presence of a phenyl group, a pyridine ring, and a nitrile group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile typically involves the reaction of 2-phenylacetonitrile with pyridine-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization and oxidation steps to yield the desired product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.

Scientific Research Applications

3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects on cellular pathways are mediated through binding to receptors or interacting with nucleic acids, leading to changes in gene expression and protein function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-(pyridin-2-yl)propanenitrile
  • 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propanenitrile
  • 3-Oxo-2-phenyl-3-pyridin-3-ylpropanenitrile

Uniqueness

3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of phenyl and pyridine rings with a nitrile group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

3-oxo-2-phenyl-3-pyridin-2-ylpropanenitrile

InChI

InChI=1S/C14H10N2O/c15-10-12(11-6-2-1-3-7-11)14(17)13-8-4-5-9-16-13/h1-9,12H

InChI Key

HJIUXGYRVYCLHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(=O)C2=CC=CC=N2

Origin of Product

United States

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